molecular formula C9H7NO5S B14612674 Acetic acid, [(4-nitrobenzoyl)thio]- CAS No. 58547-64-1

Acetic acid, [(4-nitrobenzoyl)thio]-

Cat. No.: B14612674
CAS No.: 58547-64-1
M. Wt: 241.22 g/mol
InChI Key: HRVMVAIYAQGMLP-UHFFFAOYSA-N
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Description

Acetic acid, [(4-nitrobenzoyl)thio]- is an organic compound characterized by the presence of a nitrobenzoyl group attached to a thioester of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-nitrobenzoyl)thio]- typically involves the acylation of thiols. One common method is the reaction of 4-nitrobenzoyl chloride with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of acetic acid, [(4-nitrobenzoyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-nitrobenzoyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioester bond can be cleaved to yield thiols and carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-aminobenzoyl derivatives.

    Reduction: Formation of thiols and acetic acid.

    Substitution: Formation of substituted nitrobenzoyl derivatives.

Scientific Research Applications

Acetic acid, [(4-nitrobenzoyl)thio]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(4-nitrobenzoyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioester bond can be hydrolyzed to release thiols, which can participate in various biochemical pathways. These interactions can modulate cellular functions and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [(4-nitrobenzoyl)thio]- is unique due to the combination of the nitrobenzoyl and thioester functionalities

Properties

CAS No.

58547-64-1

Molecular Formula

C9H7NO5S

Molecular Weight

241.22 g/mol

IUPAC Name

2-(4-nitrobenzoyl)sulfanylacetic acid

InChI

InChI=1S/C9H7NO5S/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12)

InChI Key

HRVMVAIYAQGMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)SCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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